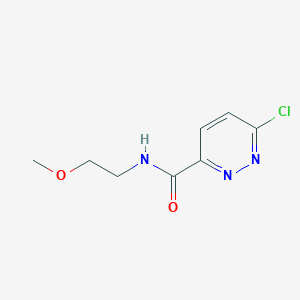
3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)-
説明
3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C9H12ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- can be achieved through several methods. One common approach involves the reaction of 6-chloropyridazine-3-carboxylic acid with oxalyl chloride to form 6-chloropyridazine-3-carbonyl chloride. This intermediate is then reacted with 2-methoxyethylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 6-Chloro-N-(2-ethoxyethyl)-3-pyridazinecarboxamide
- 6-Chloro-N-(3-pyridinyl)-3-pyridazinecarboxamide
- 6-Chloro-N-(4-pyridinylmethyl)-3-pyridazinecarboxamide
Uniqueness
3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
6-chloro-N-(2-methoxyethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-5-4-10-8(13)6-2-3-7(9)12-11-6/h2-3H,4-5H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDOMDCGLRAKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224362 | |
| Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202135-66-8 | |
| Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202135-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7866898.png)
![[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866900.png)
![[(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866902.png)
![[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7866911.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7866918.png)
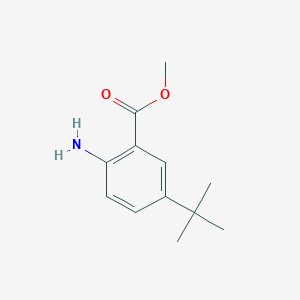
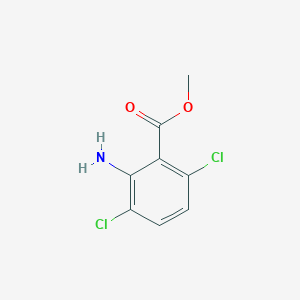
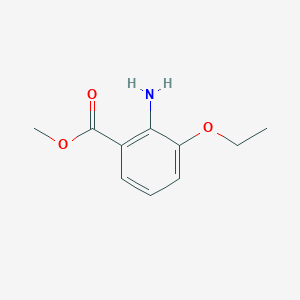
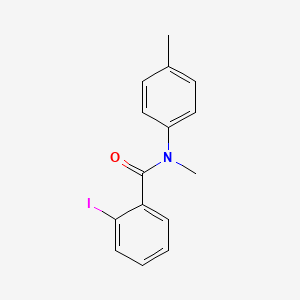
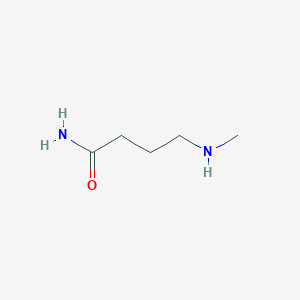
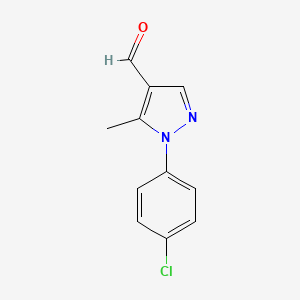
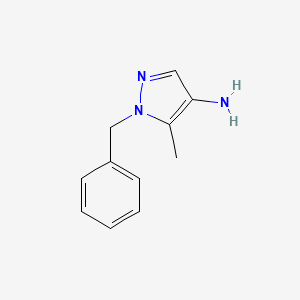
![[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7866977.png)
![2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7866980.png)
